Sodium 2,3,5,6-tetrafluorobenzoate

Description

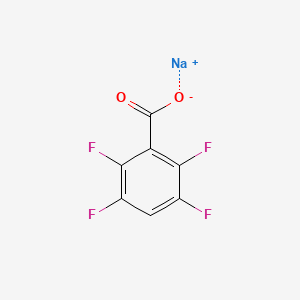

Sodium 2,3,5,6-tetrafluorobenzoate is the sodium salt of 2,3,5,6-tetrafluorobenzoic acid, characterized by four fluorine substituents on the benzene ring. The sodium salt enhances water solubility compared to its protonated acid form, making it suitable for applications in aqueous systems. Its fluorinated aromatic structure contributes to unique electronic and steric properties, which are advantageous in coordination chemistry and materials science .

Properties

Molecular Formula |

C7HF4NaO2 |

|---|---|

Molecular Weight |

216.06 g/mol |

IUPAC Name |

sodium;2,3,5,6-tetrafluorobenzoate |

InChI |

InChI=1S/C7H2F4O2.Na/c8-2-1-3(9)6(11)4(5(2)10)7(12)13;/h1H,(H,12,13);/q;+1/p-1 |

InChI Key |

ZESSIGXSSUUGNU-UHFFFAOYSA-M |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)C(=O)[O-])F)F.[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Ester Derivatives

- tert-Butyl 2,3,5,6-Tetrafluorobenzoate Synthesis: Prepared via reaction of 2,3,5,6-tetrafluorobenzoic acid with tosyl chloride and tert-butanol, achieving yields up to 96% . Applications: Used as intermediates in Ru-catalyzed C–H arylation reactions to synthesize biphenyl derivatives . Solubility: Organic-soluble (e.g., in hexane, CH₂Cl₂), contrasting with the water-soluble sodium salt.

- Ethyl 4-Amino-2,3,5,6-Tetrafluorobenzoate Structure: Features an amino group at the 4-position, enabling further functionalization. Properties: LogD (pH 5.5) = 1.84, pKa ≈ 11.97, indicating moderate lipophilicity and weak acidity . Contrast: The amino group introduces reactivity distinct from the inert sodium salt, making it suitable for peptide coupling or dye synthesis.

Azido Derivatives

- N-Succinimidyl 4-Azido-2,3,5,6-Tetrafluorobenzoate Reactivity: Acts as a photoreactive crosslinker, forming reactive nitrenes upon UV irradiation. The succinimidyl group enables conjugation with amines . Applications: Used in biomolecular labeling, polymer crosslinking, and functionalizing carbon nanomaterials . Stability: Requires storage in dark, dry conditions due to azide sensitivity .

Ethane-1,2-diyl Bis(4-azido-2,3,5,6-Tetrafluorobenzoate) (2Bx)

Coordination Complexes

- Cadmium 2,3,5,6-Tetrafluorobenzoate Complexes

- Structure : Fluorine substituents influence coordination geometry. For example, [Cd₃(Phen)₂(6HTfb)₆] forms discrete clusters, while [Cd₂(Phen)₂(4Htfb)₄] forms 1D polymers .

- Comparison : Sodium 2,3,5,6-tetrafluorobenzoate acts as a counterion, whereas fluorinated benzoate anions directly coordinate metals, affecting material dimensionality and stability .

Sulfonate Analog

- Sodium 2,3,5,6-Tetrafluoro-4-hydroxybenzenesulfonate

Comparative Data Tables

Table 1: Key Properties of this compound and Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.